molecular formula C6H7IN2O B2418018 5-Iodo-4-methoxypyridin-2-amine CAS No. 1226879-32-8

5-Iodo-4-methoxypyridin-2-amine

Cat. No.: B2418018
CAS No.: 1226879-32-8
M. Wt: 250.039
InChI Key: QWGWTCVCNBZBHK-UHFFFAOYSA-N
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Description

5-Iodo-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7IN2O It is a derivative of pyridine, characterized by the presence of iodine and methoxy groups at the 5th and 4th positions, respectively, and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxypyridin-2-amine typically involves the iodination of 4-methoxypyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Suzuki cross-coupling reaction makes it a viable option for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Palladium catalysts, arylboronic acids, bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

    Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and specific pH conditions depending on the reaction.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Iodo-4-methoxypyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-methoxypyridin-2-amine is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The presence of the iodine and methoxy groups may influence its binding affinity and reactivity with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 5-Iodo-4-methylpyridin-2-ylamine
  • 5-Iodo-3,4-dimethylpyridin-2-amine
  • 5-Iodo-3-(trifluoromethyl)pyridin-2-amine

Comparison: Compared to these similar compounds, 5-Iodo-4-methoxypyridin-2-amine is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

5-iodo-4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGWTCVCNBZBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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